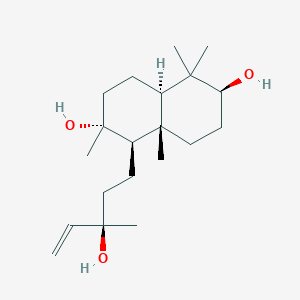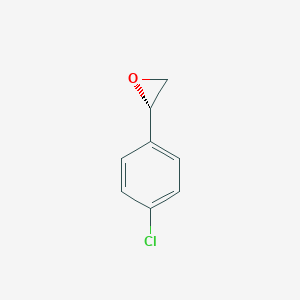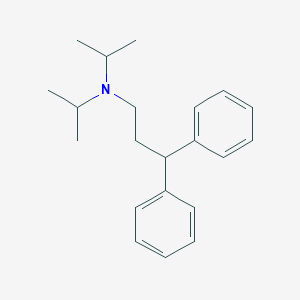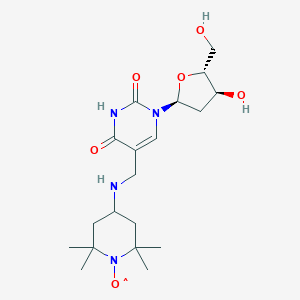
Dumta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dumta is a naturally occurring compound found in various plants and animals. It has been extensively studied for its potential therapeutic applications in various diseases. The purpose of
Wirkmechanismus
The mechanism of action of Dumta is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in the disease process. It also exhibits antioxidant properties, which help in reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Dumta has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It also exhibits antimicrobial properties and has been shown to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dumta in lab experiments include its natural origin, low toxicity, and potential therapeutic applications. However, the limitations of using Dumta in lab experiments include its low solubility and stability, which can affect its efficacy.
Zukünftige Richtungen
The future directions for Dumta research include further studies on its mechanism of action, optimization of its synthesis method, and clinical trials to evaluate its safety and efficacy in humans. It also has potential applications in the field of drug delivery and nanotechnology.
Conclusion
In conclusion, Dumta is a naturally occurring compound that has potential therapeutic applications in various diseases. The scientific research on Dumta has shown promising results in various pre-clinical studies. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesemethoden
Dumta can be synthesized from various natural sources such as plants and animals. The most common method of synthesis involves the extraction of Dumta from the plant or animal source followed by purification through various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Dumta has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been studied for its antimicrobial, anti-inflammatory, and antioxidant properties. The scientific research on Dumta has shown promising results in various pre-clinical studies.
Eigenschaften
CAS-Nummer |
132723-75-2 |
|---|---|
Produktname |
Dumta |
Molekularformel |
C19H31N4O6 |
Molekulargewicht |
411.5 g/mol |
InChI |
InChI=1S/C19H31N4O6/c1-18(2)6-12(7-19(3,4)23(18)28)20-8-11-9-22(17(27)21-16(11)26)15-5-13(25)14(10-24)29-15/h9,12-15,20,24-25H,5-8,10H2,1-4H3,(H,21,26,27)/t13-,14+,15-/m0/s1 |
InChI-Schlüssel |
LLQADVQEXIRZGS-ZNMIVQPWSA-N |
Isomerische SMILES |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)[C@@H]3C[C@@H]([C@H](O3)CO)O)C |
SMILES |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C |
Kanonische SMILES |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C |
Andere CAS-Nummern |
132723-75-2 |
Synonyme |
5-(((2,2,6,6-tetramethyl-1-oxy-4-piperidyl)amino)methyl)-2'-deoxyuridine DUMTA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)
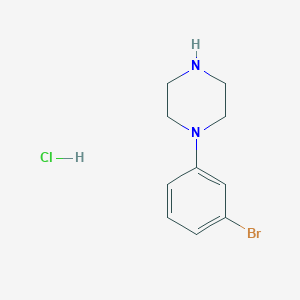
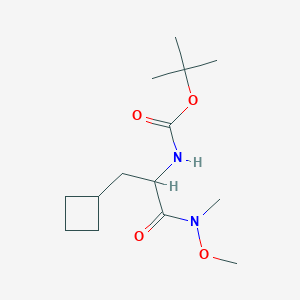
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)


![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
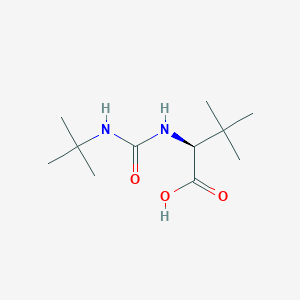
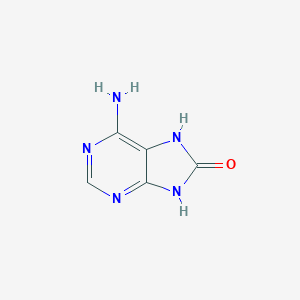
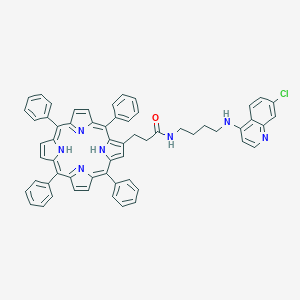
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
